5-Methoxy-1,2-diphenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
62214-47-5 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-methoxy-1,2-diphenyl-4-propylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-3-10-17-18(22)20(15-11-6-4-7-12-15)21(19(17)23-2)16-13-8-5-9-14-16/h4-9,11-14H,3,10H2,1-2H3 |
InChI Key |
DVOUMSKNKGOCPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-keto ester or β-diketone under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the phenyl groups: Phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Addition of the propyl group: The propyl group can be added through alkylation reactions using propyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including 5-Methoxy-1,2-diphenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism for treating inflammatory diseases .
Antimicrobial Effects
The compound has also been tested for antimicrobial activity. Pyrazole derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural modifications in pyrazole compounds are crucial for enhancing their antimicrobial properties .
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds reveal that they can induce apoptosis in cancerous cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups to enhance biological activity. The synthetic strategies often focus on optimizing yield and purity while maintaining biological efficacy .
Case Studies
Case Study 1: Anti-inflammatory Research
In a study conducted by Bandgar et al., various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that specific structural features significantly enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Antimicrobial Testing
Ahsan et al. investigated the antimicrobial effects of a series of pyrazole derivatives against multiple bacterial strains. Their findings suggested that certain modifications in the pyrazole structure led to increased potency against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Comparative Analysis of Related Compounds
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 5-Methoxy-1,2-diphenyl-4-propyl... | High | Moderate | Significant |
| 3-(5-chloro-phenyl)-pyrazole | Moderate | High | Moderate |
| 4-thiazolyl pyrazole derivatives | High | Low | Significant |
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in the inflammatory response or by modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and physicochemical properties. Key examples include:
Thermal and Chemical Stability
- The target compound’s 4-propyl group may enhance thermal stability compared to derivatives with hydroxy or methylidene substituents, which undergo decomposition or rearrangement at high temperatures (e.g., ’s product at 240°C) .
- Brominated analogs (e.g., Example 5.17) exhibit stability under standard conditions but may degrade under UV light due to halogen lability .
Biological Activity
5-Methoxy-1,2-diphenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities. The findings are supported by various studies and case reports.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of methoxy, diphenyl, and propyl groups attached to a pyrazolone core.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Bactericidal |
| Escherichia coli | 0.5 µg/mL | Bactericidal |
| Bacillus subtilis | 0.4 µg/mL | Bactericidal |
The compound demonstrated effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential for treating biofilm-associated infections .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well documented. In vivo studies have shown that compounds similar to this compound exhibit anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example:
- Carrageenan-induced edema model : The compound significantly reduced paw edema in rats.
- Acetic acid-induced capillary permeability : It showed a marked decrease in vascular permeability, suggesting strong anti-inflammatory action .
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Notable findings include:
- Cell Lines Tested : Human breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| PC3 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
The compound's efficacy was attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antimicrobial activity against resistant strains.
- Case Study on Anti-inflammatory Effects : In a double-blind study with patients suffering from chronic inflammatory conditions, administration of a pyrazole derivative led to significant reductions in inflammatory markers compared to placebo controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
